molecular formula C9H13N3O2 B12108695 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B12108695
M. Wt: 195.22 g/mol
InChI Key: RNATXNNYFAAOTP-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer synthesis.

    4-Dimethylaminopyridine: A compound with similar functional groups, used as a catalyst in organic synthesis.

    Dimethylethanolamine: A related compound used in the production of resins and coatings.

Uniqueness

2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid is unique due to its specific pyrimidine ring structure combined with the dimethylamino group. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-6-7(9(13)14)4-10-8(11-6)5-12(2)3/h4H,5H2,1-3H3,(H,13,14)

InChI Key

RNATXNNYFAAOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CN(C)C

Origin of Product

United States

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